molecular formula C10H15ClN2O3 B2473671 (2R,3R)-2-(1-Methylimidazol-2-yl)oxane-3-carboxylic acid;hydrochloride CAS No. 2580101-85-3

(2R,3R)-2-(1-Methylimidazol-2-yl)oxane-3-carboxylic acid;hydrochloride

Cat. No. B2473671
CAS RN: 2580101-85-3
M. Wt: 246.69
InChI Key: PIKDSZBDBQBFDJ-SCLLHFNJSA-N
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Description

(2R,3R)-2-(1-Methylimidazol-2-yl)oxane-3-carboxylic acid;hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MIAC and has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Crystal Structures :
    • Complex molecular structures have been synthesized and characterized, showcasing the significance of weak and strong noncovalent interactions in crystal packing, with hydrogen bonding playing a central role in forming intricate 3D framework structures (Jin et al., 2014).
    • Co-crystals of bis(benzimidazole) derivatives with aromatic dicarboxylic acids have been synthesized, highlighting the diversity of molecular interactions and their influence on supramolecular structures (Wu et al., 2020).

Chemical Reactions and Interactions

  • Chemical Reactions and Mechanisms :
    • The reaction dynamics involving methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates have been studied, offering insights into the mechanism and synthesis of various compounds, emphasizing the role of hydroxylamine hydrochloride in different reaction environments (Martin & Prasad, 2007).

Supramolecular Chemistry

  • Formation and Stability of Supramolecular Structures :
    • Research on the formation of organic salts and cocrystals sheds light on the role of hydrogen bonds and noncovalent interactions in stabilizing complex molecular structures. These interactions are crucial for the formation of diverse and stable supramolecular architectures (Cui et al., 2017).

Materials Science and Metal-Organic Frameworks (MOFs)

  • Development of Metal-Organic Frameworks (MOFs) :
    • The construction of porous Cadmium(II) Anionic Metal–Organic Frameworks using aromatic tricarboxylate ligands showcases the potential for creating materials with specific luminescent emissions and proton conductivity. Such materials have implications for various applications in materials science (Li et al., 2015).

Luminescence and Magnetic Properties

  • Investigation of Luminescence and Magnetic Properties :
    • Studies on coordination polymers and complexes provide insights into their structural characteristics and the impact of molecular interactions on their luminescent and magnetic properties. This research is fundamental for developing materials with specific functional properties (Liu et al., 2011).

properties

IUPAC Name

(2R,3R)-2-(1-methylimidazol-2-yl)oxane-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3.ClH/c1-12-5-4-11-9(12)8-7(10(13)14)3-2-6-15-8;/h4-5,7-8H,2-3,6H2,1H3,(H,13,14);1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKDSZBDBQBFDJ-SCLLHFNJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2C(CCCO2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1[C@H]2[C@@H](CCCO2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-2-(1-Methylimidazol-2-yl)oxane-3-carboxylic acid;hydrochloride

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